molecular formula C10H20N2O2 B1438497 4-(4-Ethylpiperazin-1-yl)tetrahydrofuran-3-ol CAS No. 1170839-42-5

4-(4-Ethylpiperazin-1-yl)tetrahydrofuran-3-ol

Cat. No.: B1438497
CAS No.: 1170839-42-5
M. Wt: 200.28 g/mol
InChI Key: KXIIHPRGDRHZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethylpiperazin-1-yl)tetrahydrofuran-3-ol is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is available for research use.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H20N2O2 . The exact structure would show how these atoms are bonded together, but this information is not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

The compound has been a subject of interest in the synthesis and characterization of novel molecules. For example, it was utilized in the synthesis of a novel Mannich base named 1-(4-ethylpiperazin-1-yl)(2-hydroxyphenyl)methyl)naphthalene-2-ol (MNP). This compound underwent thorough spectroscopic evaluation and density functional theory (DFT) calculations to understand its structure and reactivity. The study also explored its potential interactions with proteins like M1R and DRD2, suggesting its importance in addressing diseases like Alzheimer's, Parkinson's, and schizophrenia (Vennila et al., 2021).

Catalytic Synthesis

In the realm of catalysis, the compound was instrumental in the synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives using a titanium nanomaterial-based sulfonic acid catalyst. This method is noted for its simplicity, environmental friendliness, and high yield, highlighting the compound's role in facilitating efficient chemical reactions (Murugesan et al., 2017).

Pharmaceutical Research

The compound also finds relevance in pharmaceutical research, contributing to the synthesis of molecules with potential biological activities. Although specific applications concerning drug use and dosage are excluded from this discussion, the involvement of the compound in synthesizing biologically active molecules underscores its significance in medicinal chemistry.

Material Sciences

In the field of material sciences, the compound was utilized in the synthesis of boron nitride nanomaterial-based solid acid catalysts. These catalysts were then used for synthesizing biologically active compounds, indicating the compound's role in creating materials with specific catalytic properties (Murugesan et al., 2017).

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-11-3-5-12(6-4-11)9-7-14-8-10(9)13/h9-10,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIIHPRGDRHZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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